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Cat. No.: B1342403

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-bromo-4-
iodoaniline (CAS No. 860435-38-7), a halogenated aromatic amine with applications in
organic synthesis and pharmaceutical development. This document is intended for
researchers, scientists, and professionals in the field of drug development, offering detailed
spectral analysis, experimental protocols, and a logical workflow for the characterization of this
compound.

Molecular and Spectroscopic Overview

3-Bromo-4-iodoaniline is a disubstituted aniline containing both bromine and iodine atoms on
the aromatic ring. Its molecular formula is CeHsBrIN, with a monoisotopic mass of
approximately 296.865 Da.[1] Spectroscopic analysis is crucial for confirming the identity and
purity of this compound. The following sections detail its signature profiles in Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR Data

Experimental *H NMR data has been reported as follows.[2]
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BC NMR Data

While experimental 13C NMR data for 3-bromo-4-iodoaniline is not readily available in the
cited literature, predicted chemical shifts are presented below based on computational models
and analysis of structurally similar compounds.

Chemical Shift (8) ppm (Predicted) Assighment
146.5 C-NH:z

139.5 C-Br

131.0 C-H

119.0 C-H

110.5 C-H

85.0 C-l

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The following
table lists the characteristic absorption bands expected for 3-bromo-4-iodoaniline.
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Wavenumber (cm~?) Assignment

3500-3300 N-H stretching (amine)
1650-1600 N-H bending (amine)
1600-1400 C=C stretching (aromatic ring)
700-500 C-Br and C-I stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

m/z Assignment Notes
The presence of bromine
results in a characteristic

297/299 [M]* (Molecular lon) ) ) )
M/M+2 isotopic pattern with
approximately 1:1 intensity.

296.865 Exact Mass [1]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectral data for a solid
sample like 3-bromo-4-iodoaniline.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-4-iodoaniline in 0.6-0.7
mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR
tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key
parameters include a spectral width of approximately 16 ppm, a sufficient number of scans
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for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer acquisition
time will be necessary.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

o Sample Preparation (Thin Solid Film): Dissolve a small amount of 3-bromo-4-iodoaniline in
a volatile solvent like methylene chloride. Apply a drop of the solution onto a salt plate (e.qg.,
NacCl or KBr). Allow the solvent to evaporate, leaving a thin film of the solid compound on the
plate.

¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Record the
spectrum, typically in the range of 4000-400 cm~1.

e Background Subtraction: A background spectrum of the clean salt plate should be recorded
and subtracted from the sample spectrum to eliminate interference from atmospheric CO:
and water vapor.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of the compound (1-10 pg/mL) in a volatile
solvent such as methanol or acetonitrile.

e Instrumentation: Employ a mass spectrometer equipped with an Electron lonization (El)
source.

e EI-MS Analysis: Introduce the sample into the ion source, which is typically heated to ensure
volatilization.
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o Data Acquisition: Set the ionization energy to 70 eV. Acquire the mass spectrum over a
suitable mass-to-charge (m/z) range (e.g., 50-400 amu). The resulting spectrum will show
the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral
characterization of 3-bromo-4-iodoaniline.
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Structural Workflow for 3-B
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Workflow for the spectral characterization of 3-Bromo-4-iodoaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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